![molecular formula C14H21Cl2NO B5012948 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by scientists at Merck & Co. as part of a program to develop new analgesics. MK-801 has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound prevents the influx of calcium ions into the neuron, which can lead to neuronal damage and cell death. This mechanism of action has been shown to be particularly effective in preventing excitotoxicity, which is a pathological process that can occur in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are all involved in the regulation of mood, cognition, and behavior. This compound can also affect the expression of various genes and proteins that are involved in synaptic plasticity and neuronal survival.
实验室实验的优点和局限性
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine has several advantages for use in lab experiments. It is a highly potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, this compound also has some limitations. It can be toxic at high doses and can induce seizures in some animal models. Additionally, its effects on other neurotransmitter systems can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine. One area of interest is the development of new analogs that can selectively target specific subtypes of the NMDA receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, particularly in combination with other drugs or therapies. Additionally, there is interest in further elucidating the molecular mechanisms underlying the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of 1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine involves several steps, starting with the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloroethanol to form the dichlorovinyl derivative. The final step involves the reaction of the dichlorovinyl derivative with 4-methylpiperidine and sodium cyanide to form this compound.
科学研究应用
1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating schizophrenia, depression, and anxiety disorders.
属性
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-9-4-6-17(7-5-9)13(18)12-10(8-11(15)16)14(12,2)3/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTRDPRVRHWBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C(C2(C)C)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


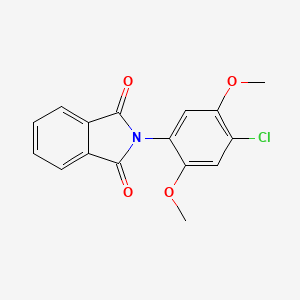
![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
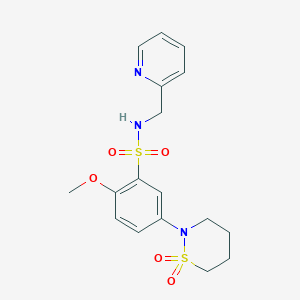
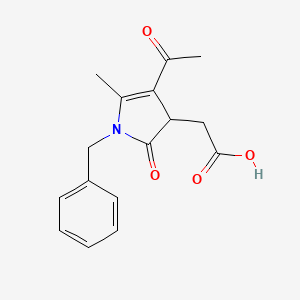
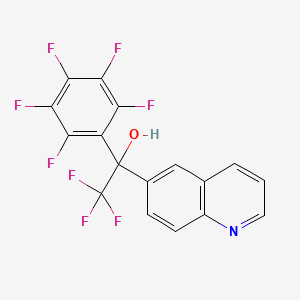
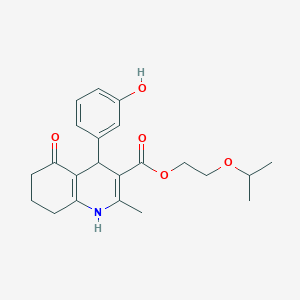
![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
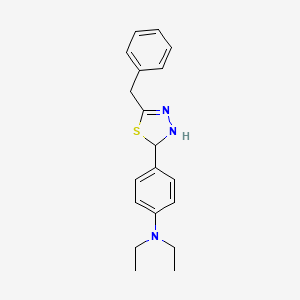
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)